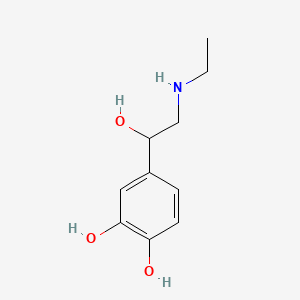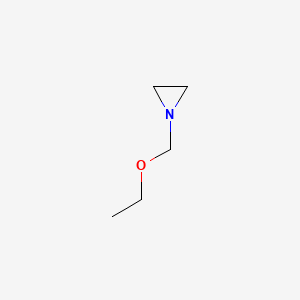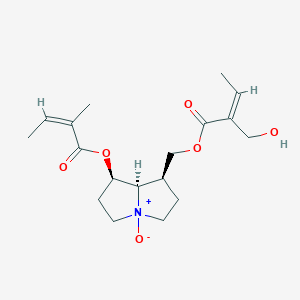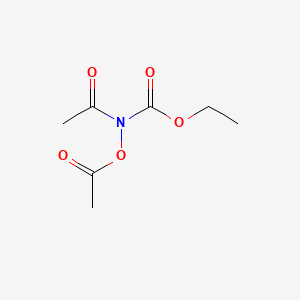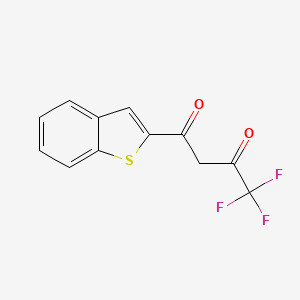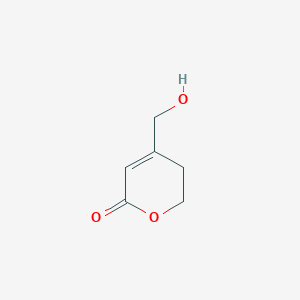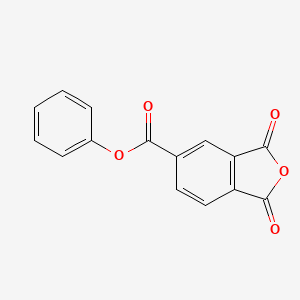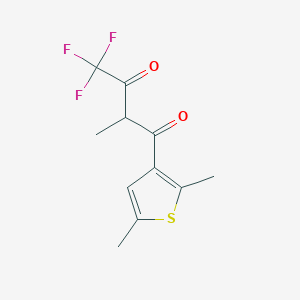
(5-Vinyl-2-furyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Vinyl-2-furyl)methanol: is an organic compound with the molecular formula C7H8O2 It is a derivative of furan, a heterocyclic organic compound, and contains a vinyl group attached to the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (5-Vinyl-2-furyl)methanol can be synthesized through several methods. One common approach involves the reaction of furfural with vinyl magnesium bromide, followed by reduction with sodium borohydride. The reaction conditions typically include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (5-Vinyl-2-furyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (5-Vinyl-2-furyl)aldehyde using oxidizing agents such as pyridinium chlorochromate.
Reduction: Reduction of this compound can yield (5-Vinyl-2-furyl)methane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed:
Oxidation: (5-Vinyl-2-furyl)aldehyde.
Reduction: (5-Vinyl-2-furyl)methane.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (5-Vinyl-2-furyl)methanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive compounds. Its derivatives may exhibit interesting biological activities, making it a valuable compound for drug discovery.
Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They can be used to develop new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of polymers and materials with unique properties. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.
Wirkmechanismus
The mechanism of action of (5-Vinyl-2-furyl)methanol depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary depending on the structure and functional groups of the derivatives.
Vergleich Mit ähnlichen Verbindungen
(5-Methyl-2-furyl)methanol: Similar structure but with a methyl group instead of a vinyl group.
(5-Formyl-2-furyl)methanol: Contains a formyl group instead of a vinyl group.
(5-Hydroxy-2-furyl)methanol: Contains a hydroxyl group instead of a vinyl group.
Uniqueness: (5-Vinyl-2-furyl)methanol is unique due to the presence of the vinyl group, which imparts distinct reactivity and properties. This vinyl group allows for additional functionalization and the formation of complex molecules that are not easily accessible with other similar compounds.
Eigenschaften
Molekularformel |
C7H8O2 |
|---|---|
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
(5-ethenylfuran-2-yl)methanol |
InChI |
InChI=1S/C7H8O2/c1-2-6-3-4-7(5-8)9-6/h2-4,8H,1,5H2 |
InChI-Schlüssel |
MNAMVUPDGBOUQF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(O1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Dioxa-8-azoniaspiro[4.5]decane](/img/structure/B14752072.png)
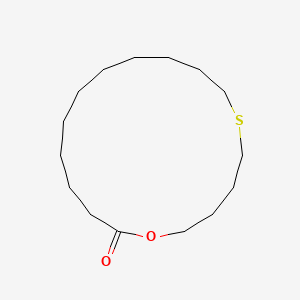
![3-[2-[(1E,3E,5E)-5-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B14752077.png)
![(2R)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B14752082.png)
![3,9-Dioxa-7-thiabicyclo[3.3.1]nonane](/img/structure/B14752089.png)
